tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate is a chemical compound that belongs to the class of amides, specifically a chloroacetamide derivative. This compound is characterized by its tert-butyl ester functionality, which contributes to its unique physicochemical properties. The IUPAC name reflects its structure, indicating the presence of a chloroacetamido group attached to a branched pentanoate.
This compound can be sourced from various chemical suppliers and databases, including PubChem, where detailed information about its molecular structure and properties is available. The compound's molecular formula is with a molecular weight of approximately .
tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate is classified as an organic compound and more specifically as an ester and an amide. Its classification is significant in medicinal chemistry and organic synthesis due to its reactivity and potential applications in drug development.
The synthesis of tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate typically involves several steps, including the formation of the chloroacetamide precursor.
The molecular structure of tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate can be represented using various structural notations:
CC(C)C[C@H](C(=O)OC(C)(C)C)NC(=O)CCl
InChI=1S/C12H22ClNO3/c1-8(2)6-9(14-10(15)7-13)11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15)/t9-/m1/s1
.The compound exhibits chirality at the second carbon atom (indicated by the R configuration), which is essential for its biological activity and interaction with biological systems.
tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate can participate in various chemical reactions typical for amides and esters:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and organic synthesis.
The mechanism of action for tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate primarily relates to its role as a bioactive compound in medicinal applications:
Studies have shown that modifications in the structure can lead to significant changes in efficacy and activity due to alterations in physicochemical properties .
tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate finds applications in several fields:
The synthesis of tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate (CAS 1909288-17-0) exemplifies advanced stereocontrolled approaches to chiral α-amino acid derivatives. The key chiral precursor, (R)-tert-butyl 2-amino-4-methylpentanoate, serves as the foundational building block for stereoselective transformations. This compound is commercially available with documented enantiomeric purity exceeding 95%, ensuring reliable chirality transfer during subsequent reactions [5] [6]. The molecular architecture features a sterically demanding branched alkyl chain (4-methylpentanoate) that necessitates optimized reaction conditions to prevent epimerization during the chloroacetylation step.
The stereoselective N-chloroacetylation employs Schotten-Baumann conditions with chloroacetyl chloride in biphasic solvent systems. Research indicates that maintaining strict temperature control (0-5°C) in dichloromethane/water mixtures with inorganic bases (sodium bicarbonate) preserves chiral integrity while achieving >95% conversion. The reaction typically completes within 2-3 hours under optimized conditions, yielding the target compound with exemplary enantiomeric excess (98-99% ee) as confirmed by chiral HPLC analysis. The stereochemistry of the final product is absolutely conserved when using this low-temperature approach, as verified through optical rotation comparisons with literature values [α]²⁵D = +15.2° (c=1, CHCl₃) [2] [3].
Table 1: Reaction Optimization Parameters for Stereoselective Chloroacetylation
Parameter | Suboptimal Conditions | Optimized Conditions | Impact on Chirality |
---|---|---|---|
Temperature | 25°C | 0-5°C | Prevents racemization |
Base | Triethylamine | Sodium bicarbonate | Minimizes ester hydrolysis |
Solvent System | THF | DCM/water (biphasic) | Improves reaction control |
Reaction Time | 1 hour | 2-3 hours | Ensures complete conversion |
Chloroacetylating Agent | Chloroacetic acid + DCC | Chloroacetyl chloride | Eliminates racemization risk |
The tert-butyl ester moiety in tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate provides exceptional stability during peptide bond formation while enabling orthogonal deprotection strategies. This protecting group demonstrates remarkable resistance to nucleophiles and bases during amide coupling reactions, making it invaluable for synthesizing complex peptides like carfilzomib intermediates where selective deprotection is required [1] [4]. The steric bulk of the tert-butyl group significantly reduces diketopiperazine formation during peptide elongation, particularly when incorporating consecutive sterically hindered amino acids. This protective effect is crucial for synthesizing structurally complex therapeutic peptides containing multiple N-alkylated residues.
Deprotection kinetics studies reveal that the tert-butyl group undergoes clean cleavage within 30-45 minutes using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at ambient temperature. This rapid deprotection occurs without detectable epimerization at the chiral center, a significant advantage over benzyl ester alternatives that require longer reaction times under harsher conditions. The tert-butyl group's acid sensitivity provides perfect orthogonality to amine protecting groups like Fmoc (base-labile) and Boc (mild acid-labile), enabling sophisticated protection schemes in multi-step syntheses of proteasome inhibitors. The volatile nature of deprotection byproducts (isobutylene) further simplifies purification compared to other ester protecting groups [1] [4].
Table 2: tert-Butyl Protection Performance Metrics in Peptide Synthesis
Protection Characteristic | Performance Attribute | Synthetic Advantage |
---|---|---|
Stability to basic conditions | Exceptional (pH >12) | Compatible with Fmoc deprotection |
Acidolysis rate (TFA/DCM) | t₁/₂ = 12-15 minutes | Rapid orthogonal cleavage |
Steric bulk | High (Es = -1.54) | Suppresses side reactions |
Deprotection byproducts | Volatile gases | Simplifies purification |
Compatibility with coupling reagents | Excellent with HATU, PyBOP | Maintains stereochemical integrity |
The chloroacetylation reaction mechanism involves a critical nucleophilic acyl substitution where the α-amino group of (R)-tert-butyl 2-amino-4-methylpentanoate attacks the carbonyl carbon of chloroacetyl chloride. This process exhibits unique kinetic behavior due to steric encumbrance at the α-carbon of the leucine derivative. Detailed studies reveal a two-step mechanism: initial rapid formation of an ion pair followed by rate-determining deprotonation when using organic bases. The reaction progresses through a tetrahedral intermediate that collapses with chloride elimination, generating the chloroacetamide product [2] [3].
Solvent effects profoundly influence reaction kinetics, with aprotic polar solvents (DMF, THF) accelerating the reaction by stabilizing the transition state. However, these solvents increase epimerization risks at temperatures above 5°C. The biphasic dichloromethane/water system provides optimal balance: dichloromethane solubilizes chloroacetyl chloride while aqueous sodium bicarbonate maintains the reaction pH (7.5-8.5), preventing both acid-mediated epimerization and ester hydrolysis. This system achieves near-quantitative yields (95-98%) while preserving stereochemical integrity. The reaction exhibits pseudo-first-order kinetics under optimized conditions, with the rate expression Rate = k[AA][ClCH₂COCl] where k = 0.42 L/mol·s at 0°C [2] [3].
Base selection critically impacts reaction pathway: inorganic bases (NaHCO₃, K₂CO₃) minimize racemization by rapidly scavenging HCl byproduct, while tertiary amines (Et₃N, DIPEA) risk base-mediated epimerization at the α-stereocenter. Computational modeling reveals that the steric bulk of the 4-methylpentanoate group shields the α-proton, providing inherent protection against racemization – an advantage not present in less hindered amino acid derivatives. This inherent protection allows the synthesis to proceed at higher concentrations (0.5-1.0M) than typically possible with more sterically accessible amino acids [1] [2].
The solution-phase synthesis of tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate remains the predominant industrial approach, offering significant advantages in scalability and process economics. This route typically achieves excellent yields (85-92%) at multi-kilogram scale using conventional reactor systems. The synthesis employs a linear three-step sequence starting from N-protected leucine: (1) esterification with isobutylene/sulfuric acid, (2) deprotection, and (3) chloroacetylation. Each step requires only straightforward workup procedures (aqueous washes, solvent swaps) rather than chromatographic purification, significantly reducing production costs. The final product typically crystallizes directly from reaction mixtures using n-hexane/ethyl acetate mixtures, yielding high-purity material (>99.5% HPLC) without chromatography [1] [3].
In contrast, solid-phase peptide synthesis (SPPS) approaches have been explored for synthesizing derivatives of this compound, particularly for parallel synthesis applications. The chloroacetylated amino acid can be loaded onto Wang or trityl resins through its carboxylic acid functionality (after tert-butyl deprotection) for use in automated peptide synthesis. However, this approach presents challenges: the electron-withdrawing chloroacetamide group increases resin-loading acidity, potentially complicating standard coupling protocols. SPPS routes typically achieve lower overall yields (70-75%) due to incomplete coupling and resin-loading inefficiencies, making them economically impractical for large-scale production [1].
Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison
Synthetic Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis | Industrial Significance |
---|---|---|---|
Scale capability | Multi-kilogram | Milligram to gram | Solution-phase preferred for API production |
Average yield | 85-92% | 70-75% | Significant cost advantage for solution-phase |
Purification requirements | Crystallization | Extensive washing/cleavage | Reduced solvent waste in solution-phase |
Capital investment | Conventional reactors | Automated synthesizers | Lower barrier to manufacturing scale-up |
Process analytical technology | Standard monitoring | Challenging real-time analysis | Better process control in solution-phase |
Flexibility for modification | Limited per batch | High combinatorial potential | SPPS valuable for analog screening |
Hybrid approaches have emerged where the compound is synthesized via solution-phase methods and then incorporated into solid-phase synthesizers as a preformed building block. This strategy leverages the economic efficiency of solution-phase chemistry for the initial synthesis while utilizing SPPS advantages for subsequent peptide chain elongation. The tert-butyl ester remains stable during standard Fmoc-SPPS protocols, serving as a protected carboxylic acid until the final cleavage step. This hybrid approach demonstrates particular utility for synthesizing carfilzomib analogs where this chloroacetylated leucine derivative serves as a key intermediate in fragment condensation strategies [1] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1